![molecular formula C9H13NO2 B7779294 (s)-3-(1-Amino-3-hydroxypropyl)phenol](/img/structure/B7779294.png)
(s)-3-(1-Amino-3-hydroxypropyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(s)-3-(1-Amino-3-hydroxypropyl)phenol is an organic compound that features both an amino group and a hydroxyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-3-(1-Amino-3-hydroxypropyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with a phenol derivative.
Amination: Introduction of the amino group through a reaction such as reductive amination.
Hydroxylation: Introduction of the hydroxyl group, possibly through a hydroxylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and specific solvents might be used to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(s)-3-(1-Amino-3-hydroxypropyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: As a probe or reagent in biochemical assays.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Use in the production of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism by which (s)-3-(1-Amino-3-hydroxypropyl)phenol exerts its effects can involve:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- (s)-3-(1-Amino-2-hydroxypropyl)phenol
- (s)-3-(1-Amino-4-hydroxypropyl)phenol
Uniqueness
(s)-3-(1-Amino-3-hydroxypropyl)phenol is unique due to its specific substitution pattern on the phenol ring, which can confer distinct chemical and biological properties compared to its analogs.
Biological Activity
(S)-3-(1-Amino-3-hydroxypropyl)phenol, also known as (S)-3-AHP, is a compound of interest in pharmacological research due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
(S)-3-AHP is characterized by its unique phenolic structure, which contributes to its biological properties. The compound has a molecular formula of C_10H_15NO_2 and a molecular weight of approximately 181.24 g/mol. Its structure includes an amino group and a hydroxyl group that are pivotal in its interaction with biological targets.
The biological activity of (S)-3-AHP can be attributed to several mechanisms:
- Receptor Modulation : Similar compounds have been shown to interact with various receptors, potentially modulating neurotransmitter systems and endocrine functions.
- Antioxidant Activity : The phenolic hydroxyl group may confer antioxidant properties, enabling the compound to scavenge free radicals and reduce oxidative stress.
- Enzyme Inhibition : There is evidence suggesting that (S)-3-AHP may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
Biological Activity Data
Activity | Effect | Reference |
---|---|---|
LHRH Antagonism | Inhibits gonadotropin release | |
Neuroprotection | Reduces oxidative stress | |
Antimicrobial | Active against specific bacteria |
LHRH Antagonism in Cancer Treatment
A study investigated the effects of (S)-3-AHP on Luteinizing Hormone-Releasing Hormone (LHRH) receptors in prostate cancer models. The results indicated that the compound effectively reduced tumor growth by inhibiting LHRH signaling pathways, suggesting potential applications in hormone-dependent cancers .
Neuroprotective Effects
In a rodent model of neurodegeneration, (S)-3-AHP demonstrated significant neuroprotective effects. It was found to decrease markers of oxidative stress and inflammation, indicating its potential for treating neurodegenerative diseases .
Antibacterial Efficacy
Research showed that (S)-3-AHP exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria in vitro. The mechanism was linked to disruption of bacterial cell membranes, highlighting its potential as an antimicrobial agent .
Properties
IUPAC Name |
3-[(1S)-1-amino-3-hydroxypropyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-9(4-5-11)7-2-1-3-8(12)6-7/h1-3,6,9,11-12H,4-5,10H2/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBVXJDWRKZBLW-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(CCO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)[C@H](CCO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.